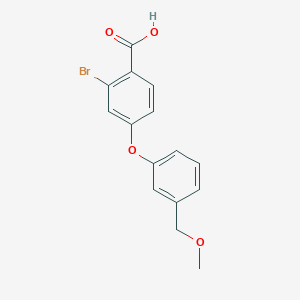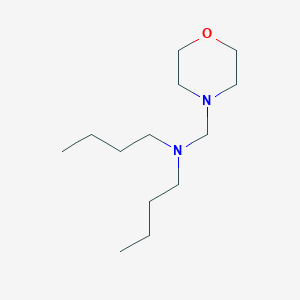
4-Morpholinemethanamine,N,N-dibutyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholinemethanamine, N,N-dibutyl- is an organic compound with the molecular formula C13H28N2O It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of two butyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholinemethanamine, N,N-dibutyl- typically involves the reaction of morpholine with formaldehyde and dibutylamine. The process can be summarized as follows:
Starting Materials: Morpholine, formaldehyde, and dibutylamine.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at elevated temperatures (around 60-80°C) to facilitate the formation of the desired product.
Procedure: Morpholine is first reacted with formaldehyde to form a morpholine-methanol intermediate. This intermediate then reacts with dibutylamine to yield 4-Morpholinemethanamine, N,N-dibutyl-.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Morpholinemethanamine, N,N-dibutyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring or the butyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products:
Oxidation Products: N-oxides of 4-Morpholinemethanamine, N,N-dibutyl-.
Reduction Products: Simpler amines such as dibutylamine.
Substitution Products: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-Morpholinemethanamine, N,N-dibutyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 4-Morpholinemethanamine, N,N-dibutyl- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the morpholine ring and the butyl groups can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Morpholine: The parent compound, lacking the butyl groups.
N,N-Dibutylamine: A simpler amine without the morpholine ring.
4-Morpholineethanamine: A related compound with an ethyl group instead of the methylene bridge.
Uniqueness: 4-Morpholinemethanamine, N,N-dibutyl- is unique due to the combination of the morpholine ring and the dibutylamine moiety, which imparts distinct chemical and biological properties. This combination can enhance its solubility, reactivity, and potential bioactivity compared to its simpler analogs.
Propiedades
Fórmula molecular |
C13H28N2O |
|---|---|
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
N-butyl-N-(morpholin-4-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C13H28N2O/c1-3-5-7-14(8-6-4-2)13-15-9-11-16-12-10-15/h3-13H2,1-2H3 |
Clave InChI |
NKRSYSFUZFSCGE-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CN1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


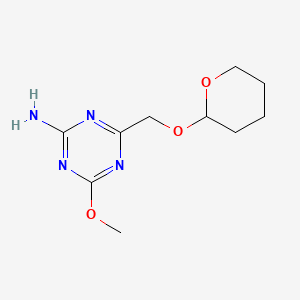
![(6-Amino-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13135229.png)
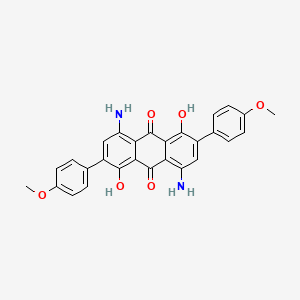
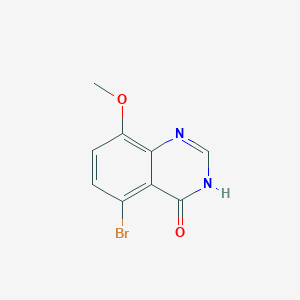
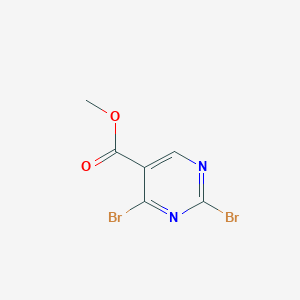
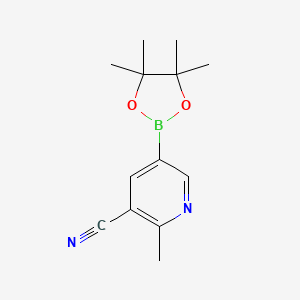
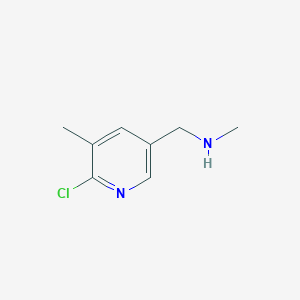
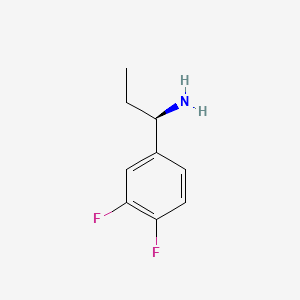
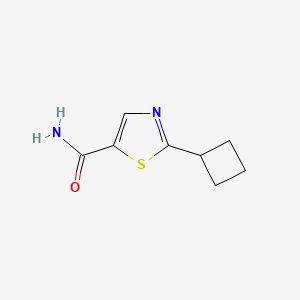
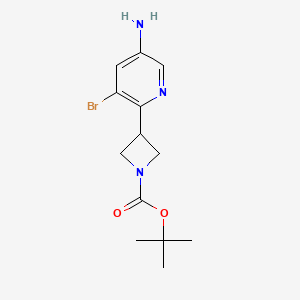
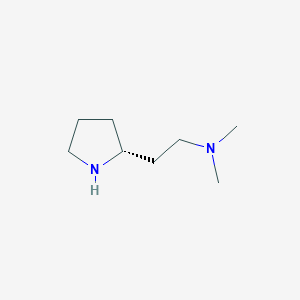
![6-([2,2'-Bithiophen]-3-yl)hexanoic acid](/img/structure/B13135303.png)
